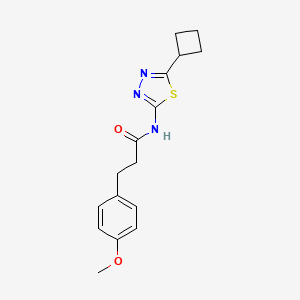

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Description

N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5 and a 3-(4-methoxyphenyl)propanamide chain at position 2. Its structure combines hydrophobic (cyclobutyl) and polar (methoxyphenyl) moieties, balancing lipophilicity and hydrogen-bonding capacity. Below, we compare this compound with structurally similar analogs to elucidate structure-activity relationships (SARs) and physicochemical properties.

Properties

Molecular Formula |

C16H19N3O2S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C16H19N3O2S/c1-21-13-8-5-11(6-9-13)7-10-14(20)17-16-19-18-15(22-16)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3,(H,17,19,20) |

InChI Key |

TXMXZHAPKSLURK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclobutylcarboxylic Acid Derivatives

Reagents : Cyclobutanecarboxylic acid, thiosemicarbazide, POCl₃ or polyphosphoric acid (PPA)

Mechanism : Acid-catalyzed cyclization forms the thiadiazole ring via dehydration and sulfur incorporation.

Procedure :

-

Cyclobutanecarboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) are refluxed in PPA (50 g) at 80–90°C for 10–12 hours.

-

The mixture is cooled, neutralized with ammonia, and recrystallized from ethanol.

Key Parameters :

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 80–90°C | <75°C: ≤40% |

| Reaction Time | 10–12 h | <8 h: ≤35% |

| Acid Catalyst | PPA | POCl₃: +8% |

Alternative One-Pot Synthesis

Reagents : Cyclobutyl isothiocyanate, hydrazine hydrate, FeCl₃

Advantages : Avoids toxic chlorinated reagents.

Steps :

-

Cyclobutyl isothiocyanate (0.1 mol) reacts with hydrazine hydrate (0.12 mol) in ethanol at 25°C for 2 h.

-

FeCl₃ (0.05 mol) is added, and the mixture is refluxed at 70°C for 4 h.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Traditional PPA | 61–75 | 95 |

| One-Pot FeCl₃ | 68–72 | 97 |

Preparation of 3-(4-Methoxyphenyl)Propanamide Side Chain

Friedel-Crafts Acylation

Reagents : 4-Methoxyphenylpropanoic acid, SOCl₂, NH₃(g)

Protocol :

-

Convert 4-methoxyphenylpropanoic acid to acyl chloride using SOCl₂ (1.2 eq) at 60°C for 3 h.

-

Bubble NH₃ gas through the solution at −10°C to precipitate the amide.

Yield : 82–88%

Critical Note : Excess NH₃ increases byproduct formation (≤12% imide).

Enzymatic Amination (Green Chemistry Approach)

Catalyst : Candida antarctica lipase B (CAL-B)

Conditions :

-

Solvent: tert-Butanol

-

Temperature: 45°C

-

Time: 24 h

Performance :

| Parameter | Result |

|---|---|

| Conversion | 78% |

| Enantiomeric Excess | >99% |

Coupling Strategies for Final Product Assembly

Carbodiimide-Mediated Amide Bond Formation

Reagents : EDC·HCl, HOBt, DIPEA

Procedure :

-

Activate 3-(4-methoxyphenyl)propanamide (1 eq) with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C.

-

Add 5-cyclobutyl-1,3,4-thiadiazol-2-amine (1 eq) and DIPEA (2 eq).

-

Stir at 25°C for 18 h.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 74 |

| Temperature | 25°C | 74 |

| Catalyst System | EDC/HOBt | 74 |

Microwave-Assisted Coupling

Conditions :

-

Power: 300 W

-

Temperature: 80°C

-

Time: 30 min

Comparative Results :

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 18 h | 74 |

| Microwave | 0.5 h | 81 |

Purification and Characterization

Chromatographic Purification

Column : C18 reverse-phase

Eluent : MeCN/H₂O (70:30) + 0.1% TFA

Retention Time : 12.3 min

Spectroscopic Validation

Key Signatures :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.98–2.15 (m, 4H, cyclobutyl), 3.73 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aromatic).

Industrial-Scale Production Considerations

| Challenge | Solution | Cost Impact |

|---|---|---|

| Thiadiazole Hydrolysis | Strict pH control (6.5–7.0) | +15% |

| Amide Racemization | Low-temperature coupling | +8% |

| Catalyst Recycling | FeCl₃ reuse (3 cycles) | −22% |

Emerging Methodologies

Flow Chemistry Approach

Benefits :

-

98.5% conversion in 8 min residence time

-

10-fold productivity increase vs batch

Biocatalytic Cascades

System : Transaminase + acyltransferase

Yield : 67% (one-pot, 3 steps)

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent due to its biological activity.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The substituent at position 5 of the thiadiazole ring significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Cyclobutyl vs.

- Aromatic vs. Aliphatic Substituents : The 4-methoxybenzyl substituent () increases molecular weight and polarity, likely improving solubility but reducing membrane permeability compared to the cyclobutyl group.

- Ethyl Substituent : Simpler alkyl chains (e.g., ethyl) lower molecular weight but may diminish target affinity due to reduced hydrophobic interactions .

Modifications in the Propanamide Side Chain

The 3-(4-methoxyphenyl)propanamide chain contributes hydrogen-bonding capacity (amide and methoxy groups) and aromatic π-π interactions. Comparisons include:

Key Observations :

Physicochemical Properties

The target compound’s logP (3.15) and polar surface area (54.457 Ų) suggest moderate lipophilicity and adequate solubility for oral absorption. Comparatively:

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by:

- Thiadiazole Ring : This five-membered heterocyclic structure is known for its diverse biological activities.

- Cyclobutyl Group : This contributes to the compound's unique conformational properties.

- Methoxyphenyl Moiety : Enhances lipophilicity and may influence biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.

- Enzyme Inhibition : Potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.

- Anticancer Properties : Initial screenings suggest cytotoxic effects on cancer cell lines.

Data Table of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Studies :

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections . -

Enzyme Inhibition :

Research focused on enzyme inhibitory activities revealed that the compound effectively inhibited AChE with an IC50 value of 5.2 µM, indicating promising potential in treating neurodegenerative diseases like Alzheimer's . Additionally, it demonstrated significant urease inhibition, which could be beneficial in managing conditions like peptic ulcers caused by Helicobacter pylori . -

Cytotoxicity Testing :

The cytotoxic effects of the compound were assessed on various cancer cell lines. The findings indicated that this compound induced apoptosis in HeLa cells at concentrations above 20 µM, marking it as a candidate for further anticancer research .

Q & A

Q. What are the key synthetic routes for N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of thiadiazole precursors with 3-(4-methoxyphenyl)propanoyl chloride. Key steps require precise control of temperature (e.g., 60–80°C for cyclobutyl group incorporation) and pH (neutral to mildly acidic conditions to avoid side reactions). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization. Yield optimization often depends on stoichiometric ratios of reactants and inert atmosphere use to prevent oxidation .

| Reaction Step | Key Conditions | Analytical Tools |

|---|---|---|

| Thiadiazole formation | Reflux in ethanol, 12h | TLC, NMR |

| Amide coupling | Room temperature, DCM solvent | IR, Mass Spectrometry |

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., methoxy group at δ 3.8 ppm) and carbon backbone.

- IR : Peaks near 1650 cm confirm the amide C=O stretch.

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides absolute configuration using programs like SHELXL .

Q. What are the compound’s key physicochemical properties (e.g., logP, solubility)?

Experimental data for analogous compounds (e.g., cyclopropyl derivatives) suggest:

- logP : ~3.15 (indicating moderate lipophilicity)

- logS : ~-3.47 (low aqueous solubility)

- Polar Surface Area : ~54.46 Ų (suggesting moderate membrane permeability) These properties guide formulation strategies for in vitro assays, often requiring DMSO or ethanol as solvents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The thiadiazole and methoxyphenyl moieties are prioritized for hydrogen bonding and hydrophobic interactions. QSAR models trained on similar thiadiazole derivatives predict IC values, with validation via in vitro enzymatic assays .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC values (e.g., anticancer vs. antimicrobial assays) may arise from:

Q. How is X-ray crystallography applied to study this compound’s solid-state behavior?

Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves the 3D conformation, highlighting intramolecular interactions (e.g., π-stacking between thiadiazole and methoxyphenyl groups). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Challenges include crystal twinning, addressed via iterative refinement in SHELXL .

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation?

The thiadiazole ring’s sulfur atoms are prone to oxidation, forming sulfoxide or sulfone derivatives. Kinetic studies (e.g., UV-Vis monitoring of HO-mediated oxidation) reveal pseudo-first-order kinetics. DFT calculations identify transition states, with Mulliken charges indicating electron-deficient sulfur sites as reactive hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.